トリ-tert-ブチルボレート

概要

説明

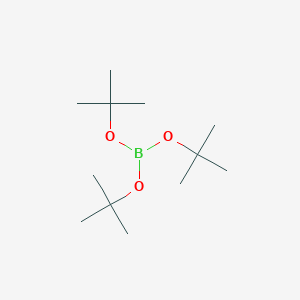

Tri-tert-butyl borate is a useful research compound. Its molecular formula is C12H27BO3 and its molecular weight is 230.15 g/mol. The purity is usually 95%.

The exact mass of the compound Tri-tert-butyl borate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151952. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-tert-butyl borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butyl borate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

その他のボレートエステルの合成

トリ-tert-ブチルボレートは、一般的に他のボレートエステルの調製に使用される有機ボレートです 。これらのエステルは、材料科学、有機化学、医薬品化学など、さまざまな研究分野で幅広い用途があります。

ロジウム触媒によるカルボニル化反応における基質

この化合物は、ロジウム触媒によるカルボニル化反応における基質としても使用されます 。カルボニル化反応は、医薬品やポリマーなど、さまざまな有機化合物の合成において不可欠です。

キラルα-ヒドロキシエステルの合成

トリ-tert-ブチルボレートは、キラルα-ヒドロキシエステルの合成における添加剤として使用できます 。 これは、(−)-2-exo-モルホリノイソボルナン-10-チオールを使用して、ジメチル亜鉛をα-ケトエステルと反応させることで達成されます 。キラルα-ヒドロキシエステルは、さまざまな生物活性化合物の合成における重要な中間体です。

(+)-ピナン-2,3-ジオールのボロネートの合成

作用機序

Safety and Hazards

Tri-tert-butyl borate is classified as a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

将来の方向性

Tri-tert-butyl borate has been used as an electrolyte additive in the design of cathode interphase chemistry for high-voltage batteries . This work emphasizes the significance of cathode interphase chemistry and provides a practical strategy for the performance improvement of various high-voltage batteries .

生化学分析

Biochemical Properties

It is known to be used in the synthesis of chiral α-hydroxy esters . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.

Molecular Mechanism

It is known to be used as a substrate in Rh-catalyzed carbonylation reactions , which suggests it may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.

特性

IUPAC Name |

tritert-butyl borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCWFMOZBTXGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302581 | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-43-5 | |

| Record name | tert-Butyl borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 151952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-tert-butyl borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of Tri-tert-butyl borate in organic synthesis?

A1: Tri-tert-butyl borate is primarily employed as a reagent in organic synthesis. It serves as a precursor for the synthesis of various borate esters and acts as a reactive coupling partner in rhodium-catalyzed carbonylation reactions. []

Q2: How can the purity of Tri-tert-butyl borate be assessed?

A2: The purity of Tri-tert-butyl borate can be determined using various spectroscopic techniques. ¹H NMR analysis (in toluene-d8 at 400 MHz) should reveal a singlet at δ 1.29 ppm corresponding to the methyl protons (CH3). ¹³C NMR (in toluene-d8 at 125.8 MHz) shows signals at δ 30.1 ppm (CH3) and δ 73.8 ppm (OC(CH3)3). Finally, ¹¹B NMR (in toluene-d8 at 128.3 MHz) displays a signal at δ 18.2 ppm. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)